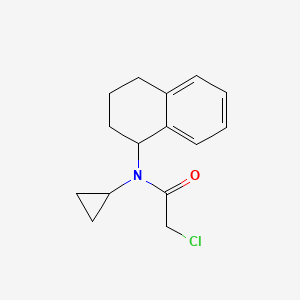
2-chloro-N-cyclopropyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
Descripción general
Descripción
“2-chloro-N-cyclopropyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide” is a chemical compound with the CAS Number: 1443981-63-2 . It has a molecular weight of 263.76 . The compound is solid at room temperature .
Molecular Structure Analysis
The molecular formula of the compound is C15H18ClNO . The InChI Code is 1S/C15H18ClNO/c16-10-15(18)17(12-8-9-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-2,4,6,12,14H,3,5,7-10H2 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The molecular weight is 263.76 . Unfortunately, other specific physical and chemical properties such as boiling point, melting point, and density were not available in the search results .Aplicaciones Científicas De Investigación
A Convenient Synthesis of Haloindanones and Halotetralones The compound 2-chloro-N-cyclopropyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is related to compounds studied for their synthetic pathways and structural characteristics. Nguyen et al. (2003) explored a synthesis method involving the regioselective oxidation of similar acetamides, yielding haloindanones and halotetralones. The process involves potassium permanganate oxidation and acidic hydrolysis, showcasing a method to create structurally related compounds in good yield (Nguyen et al., 2003).
Molecular Interaction and Structural Stability Analysis In a detailed study, Gouda et al. (2022) synthesized a compound similar to 2-chloro-N-cyclopropyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide and analyzed its structure using single-crystal X-ray diffraction. The study also evaluated the molecular interactions like hydrogen bonding and stacking, contributing to the crystal packing stability. DFT calculations were performed to assess the compound's stability, chemical reactivity, and other parameters, providing a comprehensive insight into the molecular characteristics (Gouda et al., 2022).
Safety And Hazards
Propiedades
IUPAC Name |
2-chloro-N-cyclopropyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO/c16-10-15(18)17(12-8-9-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-2,4,6,12,14H,3,5,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISQBULGVHDDHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)N(C3CC3)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-cyclopropyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



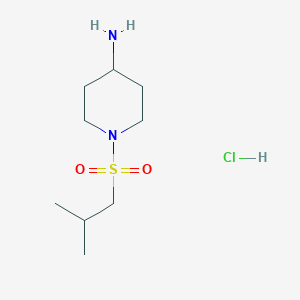
![2-[4-(Propan-2-yl)phenyl]piperidine hydrochloride](/img/structure/B1430011.png)
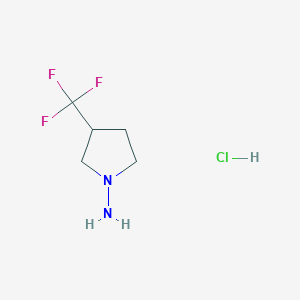
![1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride](/img/structure/B1430016.png)
![1-({8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methyl)guanidine hydroiodide](/img/structure/B1430018.png)
![Methyl 2-[1-(phenylsulfanyl)cyclobutyl]acetate](/img/structure/B1430020.png)
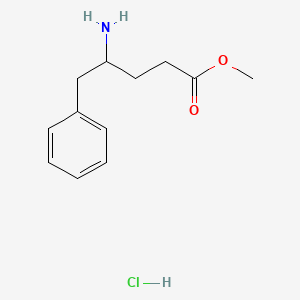
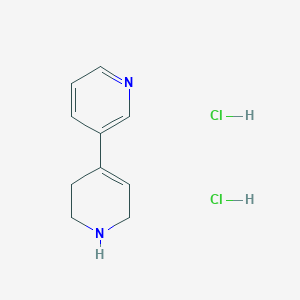

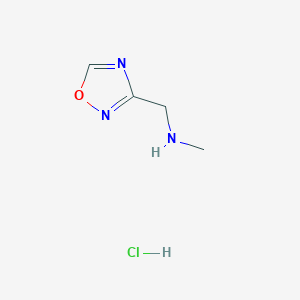
![4-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol hydrochloride](/img/structure/B1430026.png)
![2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1430027.png)
![(2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1430029.png)
![3-methoxy-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B1430031.png)